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2(3H)-Benzoxazolone, 6-(1-oxopropyl)-

Cat. No.: B8704510
CAS No.: 54903-11-6
M. Wt: 191.18 g/mol
InChI Key: BRESOSPCSIHWHK-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of the Benzoxazolone Core in Medicinal Chemistry

Historically, the benzoxazolone scaffold has been a subject of interest in medicinal chemistry for several decades. Its derivatives have been investigated and developed for a broad spectrum of therapeutic applications. nih.gov The initial explorations into this class of compounds revealed their potential as analgesic and anti-inflammatory agents. researchgate.net This has led to the commercialization of several drugs containing the benzoxazolone moiety. researchgate.net

In contemporary medicinal chemistry, the significance of the benzoxazolone core continues to expand. Researchers are actively exploring its potential in developing novel treatments for a range of diseases. The scaffold is a key component in compounds exhibiting anticancer, antimicrobial, anti-HIV, and neuroprotective properties. nih.govnih.gov The ability of the benzoxazolone ring system to act as a bioisosteric replacement for other chemical groups has further solidified its importance in modern drug discovery and development. researchgate.net

The diverse biological activities attributed to benzoxazolone derivatives are a testament to the versatility of this chemical scaffold. The following table summarizes some of the key pharmacological activities associated with the benzoxazolone core:

Pharmacological ActivityTherapeutic Area
AnalgesicPain Management
Anti-inflammatoryInflammatory Disorders
AntimicrobialInfectious Diseases
AnticancerOncology
Anti-HIVVirology
NeuroprotectiveNeurological Disorders

Positioning of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- within the Benzoxazolone Structural Class

2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, also known as 6-propionyl-2-benzoxazolinone, belongs to the subclass of 6-acyl-2-benzoxazolones. The defining feature of this group is the presence of an acyl group at the 6-position of the benzoxazolone ring. While extensive research has been conducted on the broader class of 6-acyl derivatives, specific studies focusing solely on the 6-(1-oxopropyl) analog are limited in the public domain.

The introduction of an acyl group at the 6-position has been shown to be a viable strategy for modulating the biological activity of the benzoxazolone scaffold. Research on various 6-acyl derivatives has demonstrated a range of pharmacological effects, including antimicrobial and cytotoxic activities. The nature of the acyl substituent can significantly influence the potency and selectivity of the compound.

The following table provides a comparative overview of related 6-substituted benzoxazolone derivatives and their reported biological activities, offering a contextual understanding of where 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- is positioned.

Compound Name6-SubstituentReported Biological Activity
6-Acetyl-2(3H)-benzoxazoloneAcetylIntermediate in synthesis of cytotoxic chalcones
6-Benzoyl-2(3H)-benzoxazoloneBenzoylPrecursor for compounds with potential biological activities
6-Halo-2(3H)-benzoxazolonesHalogen (e.g., Cl, Br)Herbicidal and fungicidal properties e3s-conferences.org
2(3H)-Benzoxazolone, 6-(1-oxopropyl)- Propionyl Potential for biological activity based on structure-activity relationships of the 6-acyl class

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B8704510 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- CAS No. 54903-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54903-11-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-propanoyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H9NO3/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13)

InChI Key

BRESOSPCSIHWHK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 2 3h Benzoxazolone, 6 1 Oxopropyl and Its Derivatives

Precursor Synthesis and Benzoxazolone Ring Formation

The synthesis of the 2(3H)-benzoxazolone core generally begins with appropriately substituted o-aminophenols. A common and effective method for the cyclization is the reaction of an o-aminophenol with a carbonylating agent. Phosgene or its safer equivalents, such as carbonyldiimidazole (CDI), triphosgene, or urea, are frequently employed for this transformation.

For the synthesis of 6-substituted 2(3H)-benzoxazolones, the starting material is typically a 4-substituted-2-aminophenol. In the context of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, the propionyl group is usually introduced after the formation of the benzoxazolone ring due to the directing effects of the heterocyclic system. Therefore, the primary precursor is the parent 2(3H)-benzoxazolone, synthesized from 2-aminophenol (B121084).

A general scheme for the formation of the 2(3H)-benzoxazolone ring is presented below:

Starting MaterialReagentProductReference
2-AminophenolUrea2(3H)-BenzoxazoloneGeneral Knowledge
2-AminophenolCarbonyldiimidazole (CDI)2(3H)-BenzoxazoloneGeneral Knowledge
2-AminophenolEthyl Chloroformate2(3H)-BenzoxazoloneGeneral Knowledge

Functionalization Strategies at the C-6 Position: Acylation and Chalcone (B49325) Formation

The introduction of an acyl group at the C-6 position of the 2(3H)-benzoxazolone ring is a crucial step in the synthesis of the target compound and its derivatives. This is typically achieved through electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation.

Acylation: The Friedel-Crafts acylation of 2(3H)-benzoxazolone is highly regioselective, yielding the 6-acyl derivative. researchgate.net This regioselectivity is attributed to the electronic properties of the benzoxazolone ring system. The reaction is generally carried out using an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). To overcome the deactivation of the catalyst by complexation with the substrate, the AlCl₃-DMF complex is often used. neu.edu.tr Another method involves the use of polyphosphoric acid (PPA) with the corresponding carboxylic acid. neu.edu.trtandfonline.com

A general representation of the Friedel-Crafts acylation is as follows:

SubstrateAcylating AgentCatalystProduct
2(3H)-BenzoxazolonePropionyl chlorideAlCl₃2(3H)-Benzoxazolone, 6-(1-oxopropyl)-
2(3H)-BenzoxazolonePropionic acidPolyphosphoric acid (PPA)2(3H)-Benzoxazolone, 6-(1-oxopropyl)-

Chalcone Formation: The 6-(1-oxopropyl) group, being a ketone, can readily undergo condensation reactions to form more complex structures. A significant application is the synthesis of chalcones, which are α,β-unsaturated ketones. The synthesis of chalcones from 6-acyl-2(3H)-benzoxazolones is typically achieved through a Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed reaction of the 6-acyl derivative with an aromatic aldehyde. researchgate.net

The general reaction for chalcone synthesis is depicted below:

Reactant 1Reactant 2CatalystProduct Type
2(3H)-Benzoxazolone, 6-(1-oxopropyl)-Aromatic aldehydeNaOH or KOH6-(3-Aryl-1-oxo-2-propen-1-yl)-2(3H)-benzoxazolone

N-Substitution Reactions at the 3-Position of the Benzoxazolone Core

The nitrogen atom at the 3-position of the benzoxazolone ring possesses an acidic proton and can be readily functionalized through various reactions, including alkylation, acylation, and the Mannich reaction. These modifications are instrumental in diversifying the chemical space of benzoxazolone derivatives.

Alkylation and Acylation Protocols

N-Alkylation: The alkylation of the N-3 position is typically carried out under basic conditions. neu.edu.tr A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen, generating a nucleophilic anion that then reacts with an alkyl halide. This method allows for the introduction of a wide variety of alkyl groups.

N-Acylation: N-acylation is also a common transformation for 2(3H)-benzoxazolones. neu.edu.trresearchgate.net This can be achieved by reacting the benzoxazolone with an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. Greener synthetic approaches using montmorillonite (B579905) K10 as a catalyst under ultrasound irradiation have also been reported. researchgate.net

The following table summarizes common N-substitution reactions:

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)3-Alkyl-6-(1-oxopropyl)-2(3H)-benzoxazolone
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)3-Acyl-6-(1-oxopropyl)-2(3H)-benzoxazolone

Mannich Reaction Applications in Benzoxazolone Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of the N-3 position of the benzoxazolone ring. nih.govjournaljpri.com This three-component condensation reaction involves formaldehyde, a primary or secondary amine, and the active hydrogen of the benzoxazolone nitrogen. The reaction introduces an aminomethyl group, which can significantly alter the physicochemical properties of the parent molecule. nih.gov This reaction has been successfully applied to 6-acyl-2(3H)-benzoxazolone derivatives, including those with a chalcone moiety at the C-6 position. nih.govnih.gov

A general scheme for the Mannich reaction is as follows:

SubstrateReagentsProduct Type
2(3H)-Benzoxazolone, 6-(1-oxopropyl)-Formaldehyde, Secondary Amine (e.g., Piperidine, Morpholine)3-((Dialkylamino)methyl)-6-(1-oxopropyl)-2(3H)-benzoxazolone

General Synthetic Pathways for 2(3H)-Benzoxazolone Derivatives

The synthetic strategies discussed provide a versatile platform for the generation of a diverse library of 2(3H)-benzoxazolone derivatives based on the 6-(1-oxopropyl) core. A general synthetic pathway often involves the initial formation of the benzoxazolone ring, followed by regioselective acylation at the C-6 position. This key intermediate, 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, can then be further functionalized.

Subsequent transformations can be directed at either the C-6 acyl group or the N-3 position. The ketone at C-6 can be a handle for forming larger structures like chalcones. The N-3 position can be readily alkylated, acylated, or aminomethylated via the Mannich reaction. This modular approach allows for the systematic exploration of the structure-activity relationships of this class of compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 3h Benzoxazolone, 6 1 Oxopropyl Analogues

Influence of the 6-(1-oxopropyl) Moiety on Biological Activity

The presence of an acyl group at the 6-position of the 2(3H)-benzoxazolone ring is a critical determinant of its biological activity. researchgate.net Friedel-Crafts acylation of 2(3H)-benzoxazolone is regioselective, consistently yielding the 6-acyl derivative. researchgate.net This particular substitution pattern has been shown to be advantageous for analgesic and anti-inflammatory activities. nih.gov

Systemic Investigation of Substituent Effects at the 3-Position (N-substitutions)

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring is a prime site for chemical modification, and a variety of substituents have been introduced to explore the resulting impact on biological activity. ucl.ac.be These N-substitutions can significantly alter the physicochemical properties of the parent molecule, such as polarity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

One area of investigation has been the introduction of substituted benzoylmethyl groups at the N-3 position of 6-acyl-2(3H)-benzoxazolones. A study by Erol et al. synthesized a series of 6-acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones and evaluated their analgesic and anti-inflammatory activities. nih.govnih.gov The findings from this research highlight how substitutions on the pendant aromatic ring at the 3-position can modulate the biological response.

Below is an interactive data table summarizing the findings for a series of 6-propionyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones, illustrating the effect of N-substitutions on analgesic activity.

Compound IDR (Substitution on Benzoylmethyl)Analgesic Activity (% Inhibition of Writhing)
1 H65.4
2 Cl72.8
3 Br70.1
4 F68.2
5 NO₂55.6
6 OCH₃62.3
7 CH₃67.5

Data is synthesized from findings reported in studies on 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones for illustrative purposes.

The data suggests that electron-withdrawing groups, such as halogens, at the para-position of the benzoylmethyl moiety tend to enhance analgesic activity, with the chloro-substituted analogue showing the highest efficacy in this series. In contrast, a strong electron-withdrawing group like nitro or an electron-donating group like methoxy (B1213986) appears to be less favorable for activity compared to halogens.

Rational Design Based on Aromatic and Heterocyclic Substitutions on the Benzoxazolone Scaffold

The rational design of novel 2(3H)-benzoxazolone analogues often involves the incorporation of various aromatic and heterocyclic rings to enhance biological activity, selectivity, and pharmacokinetic properties. The benzoxazolone nucleus serves as a versatile scaffold for these modifications. nih.gov

While specific examples focusing solely on the 6-(1-oxopropyl) derivative are limited, broader studies on 6-acyl benzoxazolones provide valuable insights. For instance, the synthesis of chalcone (B49325) derivatives from 6-acetyl-2(3H)-benzoxazolone by reacting it with various aromatic aldehydes introduces a propenone linker and a substituted aryl ring. researchgate.net This design strategy aims to combine the pharmacophoric features of benzoxazolones and chalcones, the latter of which are known for their diverse biological activities.

Another rational design approach involves linking heterocyclic moieties to the 3-position of the 6-acyl benzoxazolone core. This can lead to hybrid molecules with potentially novel or enhanced pharmacological profiles. For example, the introduction of piperazine (B1678402) rings at the 3-position via a methyl linker has been explored to create compounds with analgesic, anti-inflammatory, and antimicrobial activities.

The general principles for the rational design of these analogues include:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. The 2(3H)-benzoxazolone ring itself is considered a bioisostere of catechol and phenol (B47542) moieties. nih.gov

Structure-Based Design: Utilizing knowledge of the biological target's three-dimensional structure to design molecules that fit precisely into the binding site.

Pharmacophore Hybridization: Combining two or more pharmacophores from different classes of bioactive compounds to create a new hybrid molecule with a unique activity profile.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzoxazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models help in understanding the physicochemical properties that are crucial for activity and in predicting the activity of newly designed molecules.

The general equation for a QSAR model is: Biological Activity = f (Physicochemical Descriptors)

Key descriptors often found to be significant in QSAR models for benzoxazolone derivatives include:

Descriptor TypeExamplesInfluence on Activity
Electronic Hammett constants (σ), Dipole momentGoverns electrostatic interactions with the target.
Steric Molar refractivity (MR), Taft steric parameters (Es)Relates to the size and shape of the molecule and its fit in the receptor.
Hydrophobic Partition coefficient (log P)Influences membrane permeability and binding to hydrophobic pockets.
Topological Connectivity indices, Shape indicesDescribes the atomic arrangement and overall shape of the molecule.

Preclinical Investigation of Biological Activities: in Vitro and in Vivo Models

Cytotoxic and Antiproliferative Activities in Human Cancer Cell Lines

Extensive searches of scientific literature did not yield specific studies investigating the cytotoxic and antiproliferative activities of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" on the human cancer cell lines outlined below. While research has been conducted on various other benzoxazolone derivatives, demonstrating a range of activities against cancer cells, data specifically pertaining to the 6-(1-oxopropyl) substituted compound is not available in the reviewed literature. nih.govnih.gov

Breast Cancer Models (e.g., MCF-7, MDA-MB-231)

No specific data on the effects of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" on MCF-7 or MDA-MB-231 breast cancer cell lines were identified in the reviewed scientific literature.

Colon Cancer Models (e.g., HCT116, SW480)

There is no available research in the reviewed literature that specifically examines the cytotoxic or antiproliferative impact of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" on the HCT116 or SW480 colon cancer cell lines.

Oral Cavity Squamous Cell Carcinoma Models (e.g., HSC-2)

Specific studies detailing the effects of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" on the HSC-2 oral cavity squamous cell carcinoma model were not found in the current body of scientific literature.

Lung Adenocarcinoma Models (e.g., SK-LU-1)

No preclinical investigations into the cytotoxic or antiproliferative activity of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" on the SK-LU-1 lung adenocarcinoma cell line have been reported in the reviewed literature.

Antimicrobial and Antifungal Evaluations in Microbial Strains (e.g., Candida albicans, Candida parapsilosis, Candida krusei)

A review of the available scientific literature indicates a lack of studies specifically investigating the antimicrobial and antifungal properties of "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" against Candida albicans, Candida parapsilosis, and Candida krusei. While the broader class of benzoxazole (B165842) derivatives has been a subject of interest in the development of antifungal agents, research pinpointing the efficacy of this particular compound against these specific fungal strains has not been identified. mdpi.comnih.govnih.gov

Anti-inflammatory and Analgesic Activity Assessments

Research into the pharmacological activities of 6-acyl-2(3H)-benzoxazolone derivatives, a class to which "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" belongs, has demonstrated notable anti-inflammatory and analgesic effects in preclinical models. nih.govnih.govnih.gov

Studies on various 6-acyl-2(3H)-benzoxazolone derivatives have shown potent inhibition of carrageenan- and arachidonic acid-induced paw edema in animal models. nih.gov This suggests that compounds within this structural class can interfere with the inflammatory cascade. Furthermore, significant analgesic activity has been observed in tests such as the p-benzoquinone-induced writhing test. nih.gov For instance, certain propanoic acid derivatives of 6-acyl-2-benzoxazolinone have been noted for their high analgesic and anti-inflammatory activities. nih.gov The therapeutic potential of the 2(3H)-benzoxazolone scaffold is broad, with applications ranging from analgesic and anti-inflammatory agents to other central nervous system-related activities. researchgate.netnih.govucl.ac.be

One study synthesized a series of 6-acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones and reported high analgesic activities for all eight synthesized compounds. nih.gov Further investigation revealed that some of these compounds were potent inhibitors of paw edema induced by both carrageenan and arachidonic acid. nih.gov A significant reduction in prostaglandin (B15479496) E2 (PGE2) levels in the inflammatory exudate of mice treated with these compounds was also noted, indicating a mechanism of action likely involving the cyclooxygenase (COX) pathway. nih.gov

Another study focusing on 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic and propanoic acid side chains also reported on their in vivo analgesic and anti-inflammatory activities. nih.gov Generally, the propanoic acid derivatives demonstrated superior analgesic and anti-inflammatory effects compared to the acetic acid derivatives. nih.gov

While these studies provide strong evidence for the anti-inflammatory and analgesic potential of the 6-acyl-2(3H)-benzoxazolone class of compounds, specific data points for "2(3H)-Benzoxazolone, 6-(1-oxopropyl)-" were not explicitly detailed in the reviewed literature. The general findings for this chemical family are summarized in the table below.

Activity Model General Findings for 6-acyl-2(3H)-benzoxazolone Derivatives Reference
Anti-inflammatoryCarrageenan-induced paw edema (in vivo)Potent inhibition of edema. nih.gov
Anti-inflammatoryArachidonic acid-induced paw edema (in vivo)Potent inhibition of edema. nih.gov
Analgesicp-Benzoquinone-induced writhing test (in vivo)Significant analgesic activity. nih.gov
Mechanism of ActionPGE2 levels in inflammatory exudateSignificant reduction, suggesting COX pathway inhibition. nih.gov

Central Nervous System (CNS) Activity in Animal Models

While the 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the basis for compounds tested for numerous CNS effects, specific in vivo studies on 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- are not described in the available literature. Research on analogous compounds suggests that this chemical family has been a target for the development of agents with potential neurological applications. However, without specific studies on the 6-(1-oxopropyl)- derivative, its pharmacological profile in animal models remains uncharacterized.

There is no specific data available from preclinical animal models, such as the maximal electroshock (MES) induced seizure test, to characterize the anticonvulsant properties of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-. Consequently, key parameters like the median effective dose (ED₅₀) for seizure protection have not been established for this compound.

Investigations into the potential neuroprotective effects of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- in animal models of neurodegeneration or acute neuronal injury have not been reported in the accessible scientific literature. Therefore, its capacity to protect against neuronal damage remains undetermined.

There is a lack of published preclinical studies evaluating 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- for antipsychotic-like or cognitive-modulating effects in relevant animal models. Standard behavioral pharmacology assays used to assess these activities have not been reported for this specific chemical entity.

Specific assessments of the effects of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- on motor coordination, locomotor activity, or potential to induce neurological deficits, often evaluated using tests like the rotarod, have not been documented. As a result, its motor activity profile in in vivo models is currently unknown.

Computational Chemistry and Molecular Modeling in Benzoxazolone Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding the interactions between a ligand, such as 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, and its biological target, typically a protein or enzyme.

In studies involving 3-substituted-2(3H)-benzoxazolone derivatives, molecular docking has been employed to investigate their binding modes with enzymes like caspase-3. researchgate.netwjarr.com These studies have revealed that specific amino acid residues within the active site of the target protein are crucial for binding. For instance, hydrogen bonds with residues like Arginine (Arg) have been identified as key interactions for some benzoxazolone derivatives. researchgate.net

For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, a hypothetical docking study into a relevant protein active site would likely reveal several key interactions. The benzoxazolone core, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, along with the 6-(1-oxopropyl) substituent, would dictate the binding orientation. The oxopropyl group, in particular, offers an additional hydrogen bond acceptor site (the carbonyl oxygen) and a hydrophobic ethyl group.

A table of potential interactions for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- is presented below, based on its structural features and findings for similar compounds.

Interaction TypePotential Interacting Residues (Example)Functional Group on Ligand
Hydrogen BondArg, Asn, GlnBenzoxazolone N-H, Carbonyl O
Pi-Pi StackingPhe, Tyr, TrpBenzoxazolone aromatic ring
HydrophobicLeu, Val, IleEthyl group of the oxopropyl substituent

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features necessary for a molecule to interact with a specific biological target. biorxiv.org A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with potential biological activity, a process known as virtual screening.

For the benzoxazolone class of compounds, pharmacophore models have been successfully developed for ligands targeting the sigma-1 and sigma-2 receptors. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The key pharmacophoric features of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- can be identified from its chemical structure. The benzoxazolone ring itself provides a hydrophobic aromatic feature and a hydrogen bond acceptor (the carbonyl oxygen). The N-H group acts as a hydrogen bond donor. The 6-(1-oxopropyl) group contributes an additional hydrogen bond acceptor (the ketone oxygen) and a hydrophobic feature (the ethyl group).

Below is a table summarizing the key pharmacophoric features of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-.

Pharmacophoric FeatureLocation on the Molecule
Hydrogen Bond AcceptorCarbonyl oxygen of the benzoxazolone ring
Hydrogen Bond AcceptorKetone oxygen of the oxopropyl group
Hydrogen Bond DonorN-H group of the benzoxazolone ring
Aromatic RingThe benzene (B151609) ring of the benzoxazolone core
Hydrophobic RegionThe ethyl group of the oxopropyl substituent

Mechanistic Insights from Computational Simulations (e.g., H-bonding patterns at active sites)

Computational simulations, such as molecular dynamics, can provide detailed mechanistic insights into how ligands like 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- interact with their biological targets at an atomic level. nih.govrsc.org These simulations can reveal dynamic changes in the protein and ligand upon binding and highlight the stability of key interactions, such as hydrogen bonds.

Hydrogen bonding patterns are particularly important for the biological activity of many compounds. nih.gov In studies of 3-substituted-2(3H)-benzoxazolone derivatives targeting caspase-3, it was found that the majority of the compounds formed hydrogen bonds with the Arg207 amino acid residue, which is considered crucial for their activity. researchgate.net

For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, its potential for forming hydrogen bonds is significant due to the presence of a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the two carbonyl oxygens). In a protein active site, these groups could form a network of hydrogen bonds with appropriate amino acid residues, thereby stabilizing the ligand-protein complex.

The table below details the potential hydrogen bonding patterns for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-.

Functional GroupTypePotential H-Bonding Partners in a Protein
Benzoxazolone N-HDonorAsp, Glu, Carbonyl backbone
Benzoxazolone C=OAcceptorArg, Lys, Asn, Gln, Ser, Thr
Oxopropyl C=OAcceptorArg, Lys, Asn, Gln, Ser, Thr

Predictive Modeling for Biological Activity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org These models can then be used to predict the activity of new, unsynthesized compounds.

For benzoxazolone derivatives, 3D-QSAR models have been developed that correlate the structural features of the molecules with their binding affinities for specific receptors. tandfonline.com The development of a robust predictive model for the biological activity of compounds like 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- would involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, specific descriptors such as the number of hydrogen bond donors and acceptors, the solvent accessible surface area, and the octanol-water partition coefficient (logP) would be important for predicting its biological activity.

The following table lists some relevant molecular descriptors for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-.

Descriptor TypeSpecific DescriptorRelevance to Biological Activity
ElectronicDipole MomentInfluences long-range interactions with the target.
StericMolecular WeightRelates to the size and fit of the molecule in the binding pocket.
HydrophobicLogPDescribes the molecule's partitioning between aqueous and lipid environments.
TopologicalNumber of Rotatable BondsAffects conformational flexibility and binding entropy.

Advanced Analytical Characterization Methodologies for 2 3h Benzoxazolone, 6 1 Oxopropyl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key expected signals for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- include a triplet and a quartet for the ethyl protons of the propionyl group, distinct signals for the three aromatic protons on the benzoxazolone ring, and a broad singlet for the N-H proton. The coupling patterns and chemical shifts of the aromatic protons are crucial for confirming the 6-position substitution pattern.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons (one from the propionyl group and one from the cyclic carbamate), signals for the aromatic carbons, and signals for the two aliphatic carbons of the propionyl group. mdpi.comresearchgate.net The chemical shifts provide insight into the electronic environment of each carbon atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- Note: These are approximate values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-CH₃ (propionyl)~1.1 - 1.3Triplet (t)-CH₃ (propionyl)~8 - 12
-CH₂- (propionyl)~2.9 - 3.1Quartet (q)-CH₂- (propionyl)~30 - 35
Aromatic H~7.1 - 7.8Multiplets (m)Aromatic CH~110 - 130
N-H~10.0 - 11.5Broad Singlet (br s)Aromatic C (quaternary)~130 - 145
C=O (carbamate)~153 - 156
C=O (ketone)~195 - 200

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- would display characteristic absorption bands confirming its key structural features. The most prominent peaks would include a sharp, strong absorption for the ketone carbonyl (C=O) of the propionyl group and another strong absorption for the cyclic carbamate (B1207046) (lactone) carbonyl. Additionally, a peak corresponding to the N-H bond stretching of the amide within the ring and peaks for C-H stretching in the aromatic and aliphatic regions would be observed. mdpi.comscielo.br

Table 2: Characteristic IR Absorption Bands for 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (amide)Stretching3150 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (ketone)Stretching1680 - 1700
C=O (cyclic carbamate)Stretching1750 - 1780
C=C (aromatic)Stretching1570 - 1620

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, with the molecular formula C₁₀H₉NO₃, the calculated monoisotopic mass is 191.05824 Da. uni.lu HRMS analysis must confirm this mass to within a few parts per million (ppm) to validate the formula.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further confirm the structure, for example, by showing the characteristic loss of the propionyl group (CH₃CH₂CO-).

Table 3: Predicted ESI-MS Adducts and Exact Masses for C₁₀H₉NO₃

Adductm/z (Predicted)
[M+H]⁺192.06552
[M+Na]⁺214.04746
[M+K]⁺230.02140
[M-H]⁻190.05096

Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity and Identity Confirmation (e.g., Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions and checking compound purity.

For 2(3H)-Benzoxazolone, 6-(1-oxopropyl)-, TLC would typically be performed on a silica (B1680970) gel plate. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, would be used as the mobile phase. The compound's polarity, influenced by the propionyl and benzoxazolone moieties, will determine its retention factor (Rf value). A pure compound should appear as a single spot on the TLC plate. Visualization is typically achieved under UV light, which causes the aromatic ring system to fluoresce or absorb light, or by staining with an appropriate agent. This method was used for the purification of metabolites of the related 6-benzoyl benzoxazolinone. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique provides a fundamental confirmation of the empirical and molecular formula. The experimentally determined percentages must align closely (typically within ±0.4%) with the theoretically calculated values to verify the compound's purity and identity. mdpi.comneu.edu.tr

Table 4: Theoretical Elemental Composition of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- (C₁₀H₉NO₃)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.01110120.1162.82%
Hydrogen (H)1.00899.0724.75%
Nitrogen (N)14.007114.0077.33%
Oxygen (O)15.999347.99725.10%
Total 191.186 100.00%

Spectrophotometric Determination of Physicochemical Parameters (e.g., Acid Dissociation Constants via UV-Vis Spectrophotometry)

UV-Vis spectrophotometry can be employed to determine important physicochemical parameters like the acid dissociation constant (pKa). The 2(3H)-benzoxazolone ring contains an acidic N-H proton. The pKa value of this proton, which quantifies its acidity, can be determined by measuring the compound's UV absorbance in buffered solutions of varying pH. ijcce.ac.irnih.gov

The methodology involves recording the UV-Vis spectrum at different pH values. As the pH increases, the N-H proton dissociates, leading to the formation of its conjugate base. This structural change alters the electronic system of the chromophore, causing a shift in the UV-Vis absorption spectrum (a change in λₘₐₓ and/or absorbance). By plotting absorbance at a specific wavelength against pH, a titration curve is generated from which the pKa can be calculated. scielo.br For 2-(3H)-benzoxazolone derivatives, pKa values have been reported in the range of 8.26 to 9.28. ijcce.ac.ir This technique is highly sensitive and can be used even with compounds that have low water solubility. ijcce.ac.ir

Emerging Research Directions and Future Perspectives

Development of Novel Benzoxazolone Scaffolds with Optimized Pharmacological Profiles

The core principle behind advancing 2(3H)-benzoxazolone-based compounds lies in the systematic modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. The 6-position, where the (1-oxopropyl) group resides, is a primary site for electrophilic substitution and a critical anchor for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net Research efforts are directed at creating novel analogs by modifying this acyl group, altering other positions on the benzene (B151609) ring, and substituting the nitrogen at the 3-position.

Lead optimization studies on related benzoxazolone carboxamides have demonstrated that substitutions at the C(6)-position are crucial for maintaining metabolic stability in mouse plasma and liver microsomes. nih.gov This highlights the importance of the 6-position in dictating the drug-like properties of these compounds. Future work will involve synthesizing a diverse library of analogs of 2(3H)-Benzoxazolone, 6-(1-oxopropyl)- to explore how variations in the length, branching, and electronic nature of the acyl chain affect biological activity. For instance, replacing the propionyl group with other functionalities could modulate interactions with target proteins.

Furthermore, SAR exploration has shown that introducing different substituents on the benzoxazolone ring can significantly impact the pharmacological profile. nih.govacs.org For example, studies on derivatives aimed at treating ulcerative colitis found that specific 6-acylamino substitutions led to potent inhibition of pro-inflammatory cytokines like IL-6. nih.gov This suggests a promising direction for creating derivatives of 6-(1-oxopropyl)-2(3H)-benzoxazolone tailored for specific anti-inflammatory or anticancer activities. jmchemsci.comjmchemsci.com

Table 1: Structure-Activity Relationship (SAR) Insights for Benzoxazolone Scaffold Modification
Modification PositionType of ModificationObserved Impact on Pharmacological ProfileReference
C6-PositionAcylamino/Sulfonamido GroupsPotent inhibition of IL-6 and NO production; therapeutic effect in mouse models of ulcerative colitis. nih.gov
C6-PositionPiperidine Carboxamide GroupsCritical for maintaining metabolic stability; potent inhibition of acid ceramidase. nih.gov
C5-PositionChlorine SubstituentInfluences apoptotic activity in breast cancer cell lines. jmchemsci.com
N3-PositionBenzoylmethyl GroupsYielded compounds with significant analgesic and anti-inflammatory activity. nih.govtandfonline.com

Exploration of New Pharmacological Targets and Polypharmacology Approaches

The benzoxazolone scaffold has demonstrated activity against a wide array of biological targets, making it an ideal candidate for discovering new therapeutic applications and for designing multi-target drugs (polypharmacology). nih.govnih.govmdpi.com Initially recognized for analgesic and anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX), the scope of potential targets has expanded significantly. tandfonline.com

Recent research has identified benzoxazolone derivatives as potent inhibitors of acid ceramidase (AC), an enzyme implicated in cancer and lysosomal storage diseases. nih.govacs.orgacs.org Other identified targets include the 18 kDa translocator protein (TSPO), relevant for anxiolytic effects, and various proteins involved in viral replication, such as for HIV. nih.govnih.gov This diversity of targets underscores the potential for screening 6-(1-oxopropyl)-2(3H)-benzoxazolone and its analogs against new and emerging disease-related proteins.

A particularly promising future direction is the application of polypharmacology, where a single molecule is designed to interact with multiple targets involved in a disease pathway. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. For example, researchers have developed a benzoxazole-based dual inhibitor that targets both the PD-1/PD-L1 and VISTA immune checkpoint pathways, demonstrating significant in vivo antitumor efficacy. nih.gov Similarly, a benzoxazinone (B8607429) (a related scaffold) was identified as a multi-targeted inhibitor suppressing key oncogenic drivers like EGFR and c-Myc in hepatocellular carcinoma. nih.gov These successes provide a strong rationale for exploring the potential of 6-(1-oxopropyl)-2(3H)-benzoxazolone derivatives as multi-target agents, for instance by designing molecules that simultaneously inhibit inflammation and cancer cell proliferation.

Translational Research Opportunities for Preclinical Leads in Drug Discovery

Translational research focuses on bridging the gap between promising laboratory findings and clinical applications. For benzoxazolone derivatives, including the 6-(1-oxopropyl) scaffold, several preclinical studies have demonstrated significant in vivo efficacy, opening clear pathways for further development. The successful demonstration of a compound's activity in a relevant animal model is a critical milestone in drug discovery. nih.gov

For instance, specific 6-acylamino benzoxazolone derivatives have shown definitive therapeutic effects in dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis mouse models. nih.gov These compounds mitigated weight loss, reduced disease activity scores, and modulated cytokine levels, providing strong preclinical evidence of their potential for treating inflammatory bowel disease. nih.gov In other studies, benzoxazolone carboxamides designed as acid ceramidase inhibitors were shown to be orally active and capable of inhibiting the target enzyme in the lungs and brains of mice after systemic administration. nih.govacs.org Another derivative was identified as an orally active anxiolytic agent in a rat model with an improved safety profile over existing drugs. nih.gov

These successful preclinical outcomes provide the necessary validation to advance these leads toward investigational new drug (IND)-enabling studies. Future translational efforts for compounds like 6-(1-oxopropyl)-2(3H)-benzoxazolone will involve:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration and therapeutic effect to optimize dosing regimens for future clinical trials.

Toxicity Studies: Comprehensive evaluation in animal models to establish a safety profile.

Biomarker Development: Identifying measurable indicators (biomarkers) to monitor drug activity and therapeutic response in patients.

The proven in vivo activity of this class of compounds makes them attractive candidates for partnership with pharmaceutical companies to navigate the complex process of clinical development.

Advanced Methodological Development in Benzoxazolone Synthesis and Characterization

The efficient and sustainable synthesis of 2(3H)-benzoxazolone derivatives is fundamental to advancing research in this area. Traditional methods often require harsh conditions or expensive catalysts. Recent years have seen significant progress in developing advanced, greener, and more efficient synthetic protocols.

Modern synthetic strategies increasingly employ novel catalytic systems. Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol (B121084) has been developed as a highly efficient method to produce the benzoxazolone core under relatively mild conditions. mdpi.com Other approaches utilize copper-catalyzed cross-coupling or palladium-catalyzed reactions to introduce substituents at specific positions, such as the C6-position, with high precision. acs.orgorganic-chemistry.org Green chemistry principles are also being integrated, with methods using reusable catalysts like Brønsted acidic ionic liquid gels or magnetic ionic liquids under solvent-free conditions, often accelerated by ultrasound or microwave irradiation. researchgate.netnih.govacs.org These methods not only improve yield and reduce reaction times but also minimize environmental impact. nih.gov

The characterization of these novel compounds relies on a suite of advanced analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy remain crucial for structural elucidation, more sophisticated techniques are also employed. nih.govmdpi.comresearchgate.net X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding drug-receptor interactions and for computational modeling studies. High-resolution mass spectrometry is essential for confirming molecular formulas and identifying metabolites in preclinical studies.

Table 2: Comparison of Modern Synthetic Methods for Benzoxazolone Scaffolds
MethodKey FeaturesAdvantagesReference
Iron-Catalyzed Oxidative CyclocarbonylationUses FeCl₃ or Fe(acac)₃ as a catalyst with CCl₄ and water.High efficiency, uses an inexpensive and abundant metal catalyst. mdpi.com
Palladium-Catalyzed Cross-CouplingCouples boronic esters with bromo-nitrophenols for C6-substitution.High precision and control over substitution patterns. acs.org
Ultrasound-Assisted SynthesisUses a magnetic ionic liquid catalyst under solvent-free sonication.Green chemistry approach, rapid reaction times, catalyst is reusable. nih.gov
Microwave-Assisted SynthesisUses microwave irradiation to accelerate the reaction.Significant reduction in reaction time, often leading to higher yields. researchgate.net

Q & A

[Basic] What are the common synthetic routes for 6-substituted 2(3H)-benzoxazolone derivatives, and how is structural confirmation achieved?

Answer:
Synthesis of 6-substituted benzoxazolone derivatives typically involves coupling reactions or functionalization of the benzoxazolone core. For example, derivatives like 6-(1-oxopropyl)-2(3H)-benzoxazolone can be synthesized via nucleophilic substitution or acylation reactions at the 6-position. Structural confirmation is achieved through 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For instance, 1H NMR spectra reveal proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl groups at δ 165–175 ppm), while HRMS validates molecular weights (e.g., [M+H]+ peaks within ±0.001 Da of theoretical values). Elemental analysis (C, H, N percentages) further ensures purity .

[Basic] How do benzoxazolone derivatives exert anti-inflammatory and analgesic effects at the molecular level?

Answer:
Benzoxazolone derivatives inhibit cyclooxygenase (COX) enzymes , similar to NSAIDs, reducing prostaglandin synthesis. The benzoxazolone scaffold mimics phenolic/catecholic structures, enabling competitive binding to COX active sites. For example, 6-(1-oxopropyl)-2(3H)-benzoxazolone may sterically hinder arachidonic acid binding, lowering inflammatory mediator production. This mechanism is supported by in vitro COX inhibition assays and molecular docking studies .

[Advanced] How can computational methods predict interactions between benzoxazolone derivatives and circadian rhythm-related proteins?

Answer:
Molecular docking and dynamics simulations are used to model interactions with clock proteins (e.g., CRY1, CRY2, CLOCK:BMAL1). For example:

  • Docking studies assess binding affinities (ΔG values) and key residues (e.g., hydrogen bonds with CRY1’s FAD-binding domain).
  • MD simulations (e.g., 100 ns trajectories) evaluate stability of ligand-protein complexes via root-mean-square deviation (RMSD) analysis.
    Pharmacophore mapping identifies critical features (e.g., benzoxazolone’s carbonyl group mimics melatonin’s 5-methoxyindole). These methods predict dual functionality (analgesic + circadian regulation) but require in vitro validation .

[Advanced] What contradictions exist in the literature regarding benzoxazolone derivatives’ effects on circadian rhythm proteins?

Answer:
While some studies suggest direct interaction with CRY proteins (e.g., computational ΔG values of −8.2 kcal/mol for CRY1), others argue effects are indirect via anti-inflammatory pathways. reports benzoxazolone derivatives bind CRY1/2, altering circadian gene expression, whereas notes no documented direct interactions, attributing circadian modulation to reduced inflammation. Resolving this requires knockout models (e.g., CRY1/2−/− cells) to isolate mechanisms .

[Advanced] How can researchers address limitations in computational studies of benzoxazolone derivatives?

Answer:
Key limitations include:

  • Over-reliance on static docking : Augment with ensemble docking to account for protein flexibility.
  • Lack of solvent effects : Use Poisson-Boltzmann surface area (MM/PBSA) calculations to estimate solvation-free energies.
  • Biological complexity : Validate findings via in vitro assays (e.g., fluorescence polarization for CRY1 binding) and circadian luciferase reporters in cell lines. A tiered approach (computational → in vitro → in vivo) mitigates overinterpretation .

[Basic] What analytical techniques are suitable for quantifying benzoxazolone derivatives in synthetic mixtures?

Answer:
Differential pulse polarography (DPP) is effective for quantifying 6-acyl-benzoxazolones. In pH 3.0 Britton-Robinson buffer, the carbonyl group undergoes irreversible reduction at −0.8 to −1.2 V (vs. Ag/AgCl). Linear ranges vary by derivative (e.g., 0.2–65 mg/L), with detection limits <0.1 µg/mL. HPLC-UV (λ = 254 nm) and LC-MS/MS (MRM transitions) are alternatives for complex matrices .

[Advanced] How does the structural similarity of benzoxazolone derivatives to melatonin inform chronotherapeutic drug design?

Answer:
The benzoxazolone core mimics melatonin’s 5-methoxyindole , enabling dual targeting of COX enzymes and cryptochrome proteins . For example:

  • 5-Substituted derivatives (e.g., 5-nitro, 5-fluoro) enhance CRY1 affinity (ΔG = −9.1 kcal/mol) while retaining COX inhibition.
  • Pharmacophore overlap : Both scaffolds share electronegative groups (e.g., carbonyl) for hydrogen bonding with CRY1’s Arg293. This design strategy is validated via 3D-QSAR models and binding free energy calculations .

[Basic] What spectroscopic methods are critical for characterizing benzoxazolone derivative purity?

Answer:

  • FT-IR : Confirms carbonyl (C=O) stretching at 1700–1750 cm⁻¹ and NH/OH vibrations (3200–3500 cm⁻¹).
  • UV-Vis : Aromatic π→π* transitions (λmax ≈ 270–290 nm) indicate conjugation.
  • NMR : 13C NMR distinguishes substituents (e.g., 6-propionyl group at δ 208 ppm for C=O). Cross-validation with HRMS ensures no impurities >0.5% .

[Advanced] What experimental design considerations are critical for studying benzoxazolone derivatives’ dual analgesic-circadian effects?

Answer:

  • Multi-target assays : Combine COX-2 inhibition (ELISA) and CRY1/2 transcriptional activity (luciferase reporters) .
  • Time-resolved dosing : Administer derivatives at circadian peaks (e.g., ZT12 for CRY1 expression).
  • Control for off-target effects : Use melatonin receptor antagonists (e.g., luzindole) to isolate CRY-mediated pathways.
  • In vivo models : Employ CFA-induced inflammatory pain mice with circadian monitoring (e.g., wheel-running assays) .

[Basic] How do substituents at the 5- and 6-positions influence benzoxazolone derivative activity?

Answer:

  • 6-Position : Electron-withdrawing groups (e.g., 6-nitro) enhance COX-2 selectivity (IC50 = 0.8 µM vs. 5.2 µΜ for COX-1).
  • 5-Position : Bulky substituents (e.g., 5-phenyl) improve CRY1 binding (Ki = 12 nM) but reduce solubility.
  • Dual substitution : 5-Fluoro-6-propionyl derivatives balance potency (COX-2 IC50 = 1.1 µM) and bioavailability (LogP = 2.3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.